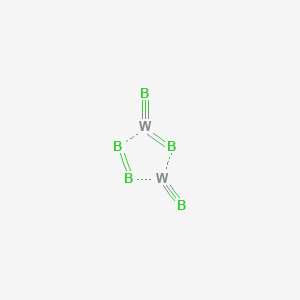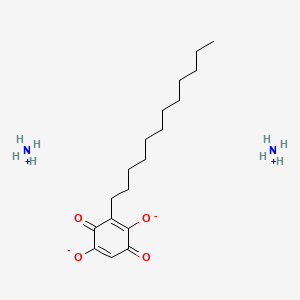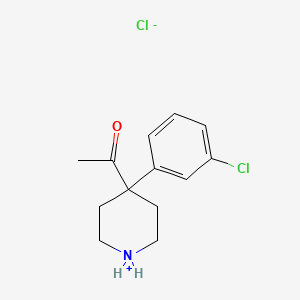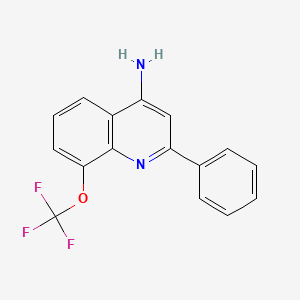
4-Amino-2-phenyl-8-trifluoromethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-phenyl-8-trifluoromethoxyquinoline is an organic compound with the molecular formula C16H11F3N2O. It is a quinoline derivative, characterized by the presence of an amino group at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 8th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-phenyl-8-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by an amino group.
Trifluoromethoxy Group Addition: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by a trifluoromethoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-phenyl-8-trifluoromethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
4-Amino-2-phenyl-8-trifluoromethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a fluorescent probe for studying biological processes at the molecular level
Wirkmechanismus
The mechanism of action of 4-Amino-2-phenyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The trifluoromethoxy group enhances its binding affinity to these targets, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoquinoline: Lacks the phenyl and trifluoromethoxy groups.
2-Phenylquinoline: Lacks the amino and trifluoromethoxy groups.
8-Trifluoromethoxyquinoline: Lacks the amino and phenyl groups
Uniqueness
4-Amino-2-phenyl-8-trifluoromethoxyquinoline is unique due to the presence of all three functional groups (amino, phenyl, and trifluoromethoxy) on the quinoline core. This combination of functional groups imparts unique chemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1266226-13-4 |
|---|---|
Molekularformel |
C16H11F3N2O |
Molekulargewicht |
304.27 g/mol |
IUPAC-Name |
2-phenyl-8-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)22-14-8-4-7-11-12(20)9-13(21-15(11)14)10-5-2-1-3-6-10/h1-9H,(H2,20,21) |
InChI-Schlüssel |
UPMAXUJLOJVINL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
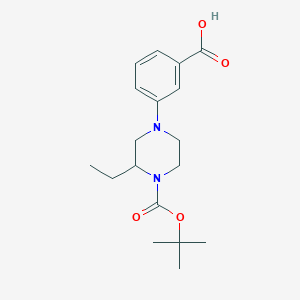
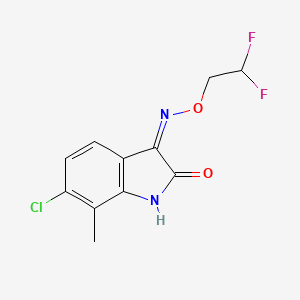
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
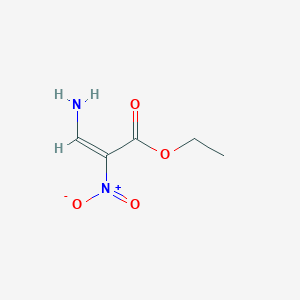
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
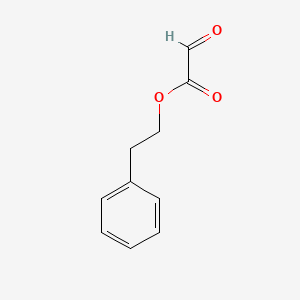

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
